1-(Butylsulfanyl)-2-ethoxyethane 1-(Butylsulfanyl)-2-ethoxyethane
Brand Name: Vulcanchem
CAS No.: 64080-53-1
VCID: VC14869021
InChI: InChI=1S/C8H18OS/c1-3-5-7-10-8-6-9-4-2/h3-8H2,1-2H3
SMILES:
Molecular Formula: C8H18OS
Molecular Weight: 162.30 g/mol

1-(Butylsulfanyl)-2-ethoxyethane

CAS No.: 64080-53-1

Cat. No.: VC14869021

Molecular Formula: C8H18OS

Molecular Weight: 162.30 g/mol

* For research use only. Not for human or veterinary use.

1-(Butylsulfanyl)-2-ethoxyethane - 64080-53-1

Specification

CAS No. 64080-53-1
Molecular Formula C8H18OS
Molecular Weight 162.30 g/mol
IUPAC Name 1-(2-ethoxyethylsulfanyl)butane
Standard InChI InChI=1S/C8H18OS/c1-3-5-7-10-8-6-9-4-2/h3-8H2,1-2H3
Standard InChI Key JNEDIXTZHKYKQT-UHFFFAOYSA-N
Canonical SMILES CCCCSCCOCC

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

1-(Butylsulfanyl)-2-ethoxyethane is systematically named 1-(2-ethoxyethylsulfanyl)butane under IUPAC nomenclature . Its molecular structure comprises:

  • A butyl chain (C₄H₉) attached to a sulfur atom.

  • An ethoxyethyl group (CH₂CH₂-O-C₂H₅) connected via the sulfur atom.

The compound’s SMILES notation (CCCCSCCOCC) and InChIKey (JNEDIXTZHKYKQT-UHFFFAOYSA-N) provide unambiguous representations of its connectivity .

Table 1: Key Identifiers of 1-(Butylsulfanyl)-2-ethoxyethane

PropertyValueSource
Molecular FormulaC₈H₁₈OS
Molecular Weight162.30 g/mol
CAS Registry Number64080-53-1
DSSTox Substance IDDTXSID30604454

Structural Elucidation

The compound’s 2D and 3D conformers reveal a flexible aliphatic backbone with sulfur and oxygen atoms contributing to its polarity. X-ray crystallography data remains unavailable, but computational models predict a bent conformation due to steric interactions between the butyl and ethoxy groups .

Synthesis and Natural Occurrence

Synthetic Routes

While no direct synthesis protocols for 1-(Butylsulfanyl)-2-ethoxyethane are documented in the literature, analogous organosulfur compounds are typically synthesized via:

  • Thioetherification: Reaction of thiols (e.g., butanethiol) with ethoxyethyl halides in the presence of a base.

  • Nucleophilic Substitution: Displacement of leaving groups (e.g., tosylates) by thiolate anions.

The absence of explicit synthetic data underscores the need for further methodological studies.

Natural Isolation

Recent GC-MS analyses of Sterculia oblonga stem bark identified 1-(Butylsulfanyl)-2-ethoxyethane as a minor constituent (2% of total extract) . This marks its first reported occurrence in plant-derived materials, suggesting a possible biosynthetic pathway involving cysteine derivatives or sulfur assimilation mechanisms.

Physicochemical Properties

Thermodynamic and Spectral Data

  • Moderate hydrophobicity (logP ≈ 2.5–3.0).

  • Boiling point estimated at 180–200°C based on alkyl chain length .

Table 2: Predicted Physicochemical Properties

PropertyEstimated ValueBasis
LogP (Partition Coefficient)2.8Analogous ethers/thioethers
Water Solubility~50 mg/LHydrophobic backbone

Spectroscopic Signatures

  • IR Spectroscopy: Expected S-H stretch (2550 cm⁻¹) absent due to thioether linkage; C-O-C and C-S-C stretches at 1100–1250 cm⁻¹ .

  • Mass Spectrometry: Molecular ion peak at m/z 162.30 (M⁺), with fragmentation patterns indicating cleavage at the sulfur atom .

Analytical Methods for Detection and Quantification

Gas Chromatography-Mass Spectrometry (GC-MS)

The compound was identified using a DB-5MS column (30 m × 0.25 mm × 0.25 μm) with helium carrier gas (1 mL/min) and a temperature gradient of 50°C (2 min) to 300°C at 10°C/min . Retention indices and mass spectra matched reference libraries (NIST/EPA/NIH) .

Table 3: GC-MS Parameters for 1-(Butylsulfanyl)-2-ethoxyethane

ParameterValueSource
ColumnDB-5MS
Ionization ModeElectron Impact (70 eV)
Characteristic Ions162 (M⁺), 103, 57

Future Research Directions

  • Synthetic Optimization: Develop scalable methods for high-purity production.

  • Pharmacological Screening: Evaluate antimicrobial and anticancer efficacy in vitro.

  • Environmental Impact Studies: Assess biodegradation pathways and ecotoxicity.

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